

# Fgfr-IN-3 solubility in DMSO and culture media

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Compound of Interest		
Compound Name:	Fgfr-IN-3	
Cat. No.:	B12419840	Get Quote

## **Application Notes and Protocols for Fgfr-IN-3**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **Fgfr-IN-3**, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The following sections cover its solubility, preparation of stock solutions, and methodologies for key in vitro experiments.

## **Solubility and Stock Solution Preparation**

The solubility of **Fgfr-IN-3** has been reported to be high in dimethyl sulfoxide (DMSO). While specific data for **Fgfr-IN-3** is not readily available, a closely related compound, FIIN-3, is soluble in DMSO at a concentration of 100 mg/mL (144.59 mM)[1]. It is recommended to use fresh, anhydrous DMSO to ensure optimal solubility. **Fgfr-IN-3** is generally insoluble in water and ethanol.

Table 1: Solubility of Fgfr-IN-3 and Structurally Similar FGFR Inhibitors in DMSO



Compound	Solubility in DMSO	Molar Concentration (mM)
FIIN-3	100 mg/mL[1]	144.59[1]
Infigratinib (BGJ398)	3 mg/mL - 100 mg/mL[2]	5.35 - 178.41[2]
PD173074	105 mg/mL	200.5
Derazantinib	93 mg/mL	198.47
Fexagratinib (AZD4547)	93 mg/mL	200.61
Futibatinib (TAS-120)	≥ 29 mg/mL	69.30

### Protocol for Preparing a 10 mM Stock Solution in DMSO

#### Materials:

- Fgfr-IN-3 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

#### Procedure:

- Equilibrate the **Fgfr-IN-3** vial to room temperature before opening.
- Weigh the required amount of Fgfr-IN-3 powder in a sterile microcentrifuge tube. The
  molecular weight of Fgfr-IN-3 will be required for this calculation.
- Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
- Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary to aid dissolution.



- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

## **In Vitro Efficacy**

**Fgfr-IN-3** is a potent pan-FGFR inhibitor. The half-maximal inhibitory concentrations (IC50) against different FGFR isoforms are summarized in the table below.

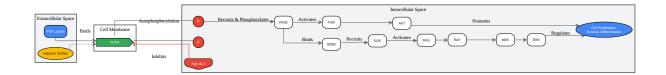
Table 2: In Vitro Inhibitory Activity of Fgfr-IN-3

Target	IC50 (nM)
FGFR1	13.1
FGFR2	21
FGFR3	31.4
FGFR4	35.3

# **Experimental Protocols FGFR Signaling Pathway**

Fibroblast Growth Factor (FGF) binding to its receptor (FGFR) induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation. **Fgfr-IN-3** acts as an ATP-competitive inhibitor, blocking the kinase activity of FGFRs and thereby inhibiting these downstream signals.





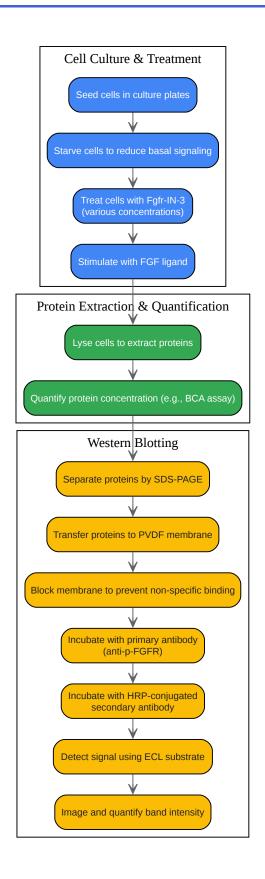
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Caption: FGFR Signaling Pathway and Mechanism of Fgfr-IN-3 Inhibition.

# Experimental Workflow: Western Blot for p-FGFR Inhibition

This protocol outlines the steps to assess the inhibitory effect of **Fgfr-IN-3** on FGFR phosphorylation in a cell-based assay using Western blotting.





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Caption: Workflow for Assessing Fgfr-IN-3 Activity by Western Blot.



# Detailed Protocol: Western Blot for Phospho-FGFR (p-FGFR)

#### Materials:

- Cancer cell line with known FGFR expression (e.g., RT112, SNU-16)
- Cell culture medium, fetal bovine serum (FBS), and antibiotics
- Fgfr-IN-3 stock solution (10 mM in DMSO)
- FGF ligand (e.g., FGF2)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-FGFR (e.g., anti-phospho-FGFR Tyr653/654) and anti-total FGFR
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

#### Procedure:

- Cell Culture and Treatment:
  - Seed cells in 6-well plates and allow them to adhere overnight.



- The following day, replace the medium with serum-free medium and incubate for 16-24 hours to reduce basal receptor phosphorylation.
- Pre-treat cells with varying concentrations of Fgfr-IN-3 (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.
- Stimulate the cells with an appropriate FGF ligand (e.g., 10 ng/mL FGF2) for 10-15 minutes.
- Protein Extraction and Quantification:
  - Wash the cells twice with ice-cold PBS.
  - Add 100-200 μL of ice-cold RIPA buffer to each well and scrape the cells.
  - Incubate on ice for 30 minutes, vortexing occasionally.
  - Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  - Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
- Western Blotting:
  - Normalize the protein concentrations of all samples.
  - Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-p-FGFR antibody overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST for 10 minutes each.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane again as in the previous step.
- Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
- Capture the chemiluminescent signal using an imaging system.
- To normalize for protein loading, the membrane can be stripped and re-probed for total FGFR or a housekeeping protein like β-actin.

### **Detailed Protocol: Cell Viability Assay (MTT Assay)**

#### Materials:

- Cancer cell line dependent on FGFR signaling
- 96-well cell culture plates
- Complete cell culture medium
- Fgfr-IN-3 stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

#### Procedure:

- Cell Seeding:
  - $\circ$  Seed cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) in 100  $\mu$ L of complete medium and allow them to attach overnight.
- · Compound Treatment:



- Prepare serial dilutions of Fgfr-IN-3 in complete medium from the 10 mM DMSO stock.
   Ensure the final DMSO concentration in the wells is below 0.5%.
- Remove the old medium from the wells and add 100 μL of the medium containing the desired concentrations of Fgfr-IN-3. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
- Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
- MTT Assay:
  - Add 10 μL of MTT solution (5 mg/mL) to each well.
  - Incubate for 2-4 hours at 37°C until formazan crystals are visible.
  - Carefully remove the medium from the wells.
  - Add 100 μL of DMSO to each well to dissolve the formazan crystals.
  - Gently shake the plate for 5-10 minutes to ensure complete dissolution.
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the background absorbance from the no-cell control wells.
  - Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  - Plot the cell viability against the log of the Fgfr-IN-3 concentration to determine the IC50 value.

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### References

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